molecular formula C8H9ClO2 B1599991 (4-Chloro-3-methoxyphenyl)methanol CAS No. 13726-17-5

(4-Chloro-3-methoxyphenyl)methanol

Cat. No. B1599991
CAS RN: 13726-17-5
M. Wt: 172.61 g/mol
InChI Key: QLZSSNHHXWSELG-UHFFFAOYSA-N
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Patent
US08524721B2

Procedure details

To a solution of (4-chloro-3-methoxyphenyl)methan-1-ol (5.08 g, 29.4 mmol) in benzene (120 mL) was added MnO2 (5.65 g, 65 mmol). The reaction mixture was refluxed for 17 hr, chilled, and filtered through Celite, washing the cake with CH2Cl2 (300 mL). The filtrate was concentrated in vacuo to give 4-chloro-3-methoxybenzaldehyde (4.5 g, 89%).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
5.65 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[O:10][CH3:11]>C1C=CC=CC=1.O=[Mn]=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5.65 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 17 hr
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing the cake with CH2Cl2 (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.